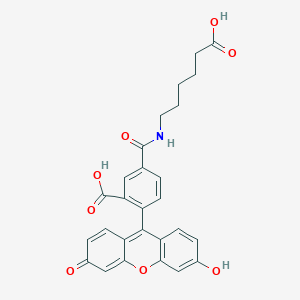
FluorX 5-isómero
Descripción general
Descripción
Fluorinated compounds, such as those involving fluorine-isomer interactions, play a critical role in various fields, including organic chemistry, materials science, and pharmaceuticals. Their unique properties, such as high electronegativity and small size, influence the molecular structure, reactivity, and physical characteristics of the compounds they are part of.
Synthesis Analysis
The synthesis of fluorinated compounds often involves specialized reactions that introduce fluorine or fluorine-containing groups into the molecule. For instance, regioselective reactions of functionalized halogenoximes can lead to the synthesis of fluorinated isoxazoles, showcasing the versatility of fluorine incorporation strategies (Chalyk et al., 2019).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is profoundly affected by the presence of fluorine atoms. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a polarized cyclohexane ring due to the clustering of fluorine atoms, demonstrating the impact of fluorination on molecular geometry and polarity (Keddie et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds engage in a variety of chemical reactions, influenced by the unique properties of fluorine. The study by Leng and Qin (2018) highlights the development of new fluorosulfonylation reagents, showcasing the reactivity of fluorinated compounds in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, boiling point, and stability, are significantly influenced by the presence of fluorine. These properties are critical in determining the compounds' applications in materials science and pharmaceuticals. However, specific details on these aspects for "FluorX 5-isomer" are not available in the searched literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are defined by the fluorine atoms' electronegativity and the molecular structure of the fluorinated compounds. For instance, the electron-withdrawing effect of fluorine atoms influences the acidity of adjacent hydrogen atoms, making fluorinated compounds useful as intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Etiquetado de proteínas
El FluorX 5-isómero se utiliza ampliamente en el etiquetado de proteínas debido a su capacidad para formar enlaces amida estables con aminas primarias que se encuentran en las proteínas. Esta aplicación es crucial para estudiar las interacciones proteína-proteína, las actividades enzimáticas y el seguimiento de las proteínas en células vivas. La parte de fluoresceína proporciona una etiqueta fluorescente que se puede detectar y cuantificar fácilmente .
Inmunofluorescencia
En los ensayos de inmunofluorescencia, el this compound se utiliza para etiquetar anticuerpos. Estos anticuerpos fluorescentes pueden unirse a antígenos específicos dentro de células o secciones de tejido, lo que permite a los investigadores visualizar la distribución y localización del antígeno diana bajo un microscopio de fluorescencia .
Citometría de flujo
Este compuesto también es valioso en la citometría de flujo, donde etiqueta células o anticuerpos para analizar poblaciones celulares. Sus propiedades de fluorescencia facilitan la detección y clasificación de células en función de la presencia de marcadores específicos .
Microscopía de fluorescencia
Las propiedades fluorescentes del this compound lo hacen ideal para teñir y visualizar componentes y estructuras celulares en microscopía de fluorescencia. Ayuda a comprender la morfología y función celular .
Etiquetado de oligonucleótidos
Los investigadores utilizan this compound para etiquetar oligonucleótidos, que luego se utilizan como sondas en experimentos de hibridación. Esta aplicación es significativa en el mapeo genético, los estudios de expresión génica y los ensayos de diagnóstico .
Ensayos de actividad enzimática
El compuesto se utiliza en ensayos de actividad enzimática donde actúa como sustrato fluorescente. Los cambios en la intensidad de fluorescencia pueden indicar la presencia o actividad enzimática, lo que lo convierte en una herramienta valiosa en la investigación enzimológica .
Descubrimiento de fármacos
En el descubrimiento de fármacos, el this compound se utiliza en ensayos de cribado de alto rendimiento para identificar posibles candidatos a fármacos. Su fluorescencia permite la detección rápida y sensible de interacciones entre fármacos y sus dianas.
Ciencia de los materiales
Por último, en la ciencia de los materiales, este compuesto se utiliza para etiquetar polímeros y nanopartículas. La fluorescencia del this compound ayuda a rastrear la distribución y estabilidad de estos materiales en diversos entornos.
Mecanismo De Acción
Target of Action
It is commonly used as a fluorescein-based fluorescent label for proteins . This suggests that its primary targets could be proteins that can be analyzed in applications such as quenching experiments .
Mode of Action
The FluorX 5-isomer interacts with its targets (proteins) by covalently binding to them, thereby enabling their detection through fluorescence . The compound contains a fluorescein moiety, which is responsible for its fluorescent properties . When excited by light at a specific wavelength, the fluorescein moiety emits light at a different wavelength, which can be detected and measured .
Result of Action
The primary result of FluorX 5-isomer’s action is the labeling of proteins, which allows for their detection and analysis via fluorescence . This can provide valuable information about the proteins’ structure, function, and interactions, contributing to our understanding of various biological processes and disease states.
Action Environment
The action, efficacy, and stability of FluorX 5-isomer can be influenced by various environmental factors, including the pH and temperature of the solution, the presence of other molecules, and the specific properties of the target proteins . For instance, the fluorescence of the compound is typically measured in a solution with a specific pH .
Análisis Bioquímico
Biochemical Properties
FluorX 5-isomer plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of FluorX 5-isomer is with the enzyme thymidylate synthase, which is involved in DNA synthesis. FluorX 5-isomer inhibits the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, FluorX 5-isomer interacts with other proteins involved in nucleotide metabolism, such as orotate phosphoribosyltransferase, which converts FluorX 5-isomer into its active form .
Cellular Effects
FluorX 5-isomer has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, FluorX 5-isomer induces DNA damage, leading to cell cycle arrest and apoptosis . It also modulates the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis, such as p53, CDKN1A, and FAS . Furthermore, FluorX 5-isomer affects cellular metabolism by inhibiting enzymes involved in nucleotide synthesis, leading to an imbalance in nucleotide pools and disruption of DNA and RNA synthesis .
Molecular Mechanism
The molecular mechanism of action of FluorX 5-isomer involves several key steps. Upon entering the cell, FluorX 5-isomer is converted into its active metabolites, such as fluorodeoxyuridine monophosphate and fluorouridine triphosphate . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . FluorX 5-isomer also incorporates into DNA and RNA, causing DNA strand breaks and RNA dysfunction . Additionally, FluorX 5-isomer modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of FluorX 5-isomer change over time in laboratory settings. The stability and degradation of FluorX 5-isomer are critical factors that influence its long-term effects on cellular function. In in vitro studies, FluorX 5-isomer has been shown to degrade over time, leading to a decrease in its efficacy . In in vivo studies, FluorX 5-isomer exhibits prolonged effects due to its slow degradation and sustained release from tissues . Long-term exposure to FluorX 5-isomer can result in persistent DNA damage, cell cycle arrest, and apoptosis .
Dosage Effects in Animal Models
The effects of FluorX 5-isomer vary with different dosages in animal models. At low doses, FluorX 5-isomer exhibits minimal toxicity and effectively inhibits tumor growth by inducing DNA damage and apoptosis . At high doses, FluorX 5-isomer can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage leads to adverse effects .
Metabolic Pathways
FluorX 5-isomer is involved in several metabolic pathways, primarily related to nucleotide metabolism. It is converted into its active metabolites by the enzyme orotate phosphoribosyltransferase . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . FluorX 5-isomer also affects metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA and RNA synthesis .
Transport and Distribution
FluorX 5-isomer is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . FluorX 5-isomer interacts with binding proteins and transporters that facilitate its localization and accumulation in specific tissues . The distribution of FluorX 5-isomer within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of FluorX 5-isomer is critical for its activity and function. FluorX 5-isomer is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and gene expression . It is also found in the cytoplasm, where it interacts with RNA and other cytoplasmic components . The localization of FluorX 5-isomer is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-(5-carboxypentylcarbamoyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)36-23-14-17(30)7-10-20(23)25(19)18-8-5-15(12-21(18)27(34)35)26(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29H,1-4,11H2,(H,28,33)(H,31,32)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKVJHTMKXGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid incorporated into the silicone nanocomposites for LED encapsulation?
A1: FCHA is introduced into the silicone nanocomposites to enable color conversion. When excited by a blue LED at a wavelength around 455 nm, the FCHA undergoes secondary emission, producing yellow light at around 571 nm []. This allows for the creation of white light LEDs, which are in high demand for various lighting applications.
Q2: How is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid integrated into the silicone matrix containing Zirconium dioxide (ZrO2) nanoparticles?
A2: FCHA is not directly incorporated into the silicone matrix. Instead, it is attached to ZrO2 nanoparticles that have been modified with polydimethylsiloxane (PDMS) brushes. This "grafting-to" approach, using a ligand exchange process, ensures homogenous dispersion of the FCHA within the silicone matrix, contributing to the nanocomposite's desirable optical properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-But-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1239969.png)
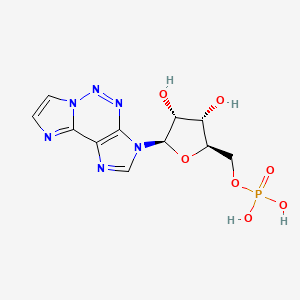
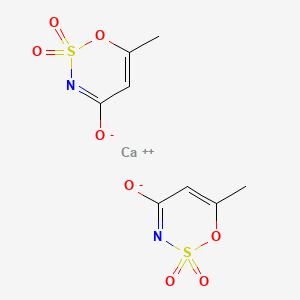


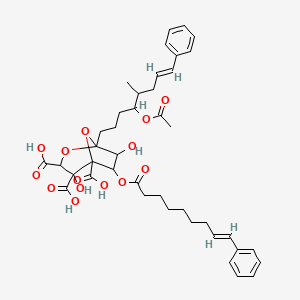

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide](/img/structure/B1239979.png)
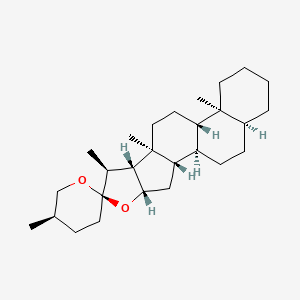
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1239985.png)